3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole
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Overview
Description
3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole is a chemical compound with the molecular formula C16H13NO3S . It is a derivative of isoxazole, a five-membered heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is FBYQIYSAUFWXQK-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Chemical Properties
Metalation and Electrophilic Quenching : A study by Balasubramaniam, Mirzaei, and Natale (1990) discusses the metalation and electrophilic quenching of isoxazoles, providing insights into the synthesis of thioalkyl derivatives of isoxazoles (Balasubramaniam, Mirzaei, & Natale, 1990).
Reactivity of Isoxazoles : Shimizu, Hayashi, and Teramura (1984) investigated the reaction of primary nitro compounds with isoxazoles, exploring the formation of 3-substituted 2-isoxazolines or isoxazoles, which is relevant to understanding the chemical behavior of 3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole (Shimizu, Hayashi, & Teramura, 1984).
Preparation and Lithiation of Isoxazoles : Micetich and Chin (1970) studied the preparation and lithiation of 3,5-disubstituted isoxazoles, contributing to the understanding of modifying isoxazole compounds (Micetich & Chin, 1970).
Thermal Elimination Reaction of Isoxazolines : Research by Iwakura et al. (1972) focused on isoxazole formation through thermal reactions, which may have implications for the stability and reactivity of this compound (Iwakura et al., 1972).
Potential Biological and Pharmaceutical Applications
Anticancer Activity : Shaw et al. (2012) synthesized and evaluated N-phenyl-5-carboxamidyl isoxazoles, which included derivatives similar to this compound, for their anticancer activity, particularly in colon cancer (Shaw et al., 2012).
Antiprotozoal Activity : Dürüst et al. (2013) investigated 4,5-dihydroisoxazole derivatives, including phenyl(methyl)sulfonyl-substituted compounds, for their antiprotozoal and cytotoxic activities (Dürüst et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
5-(benzenesulfonylmethyl)-3-phenyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-21(19,15-9-5-2-6-10-15)12-14-11-16(17-20-14)13-7-3-1-4-8-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFSRJFPQNHKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332589 |
Source
|
Record name | 5-(benzenesulfonylmethyl)-3-phenyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818110 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
106808-15-5 |
Source
|
Record name | 5-(benzenesulfonylmethyl)-3-phenyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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